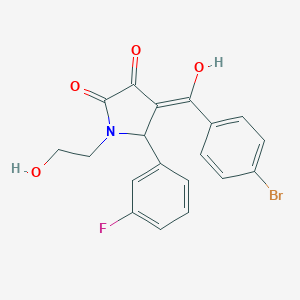![molecular formula C16H14Cl2N4O B248887 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248887.png)
3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
Wirkmechanismus
The mechanism of action of 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The compound has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various animal models. However, there are also several limitations to its use in lab experiments. The compound is highly toxic and requires careful handling. It also has poor solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine. One potential direction is to further investigate its potential applications in the treatment of cancer, inflammation, and neurological disorders. Another potential direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, there is potential for the development of new synthesis methods to improve the efficiency and safety of the compound.
Synthesemethoden
The synthesis of 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine involves a multi-step process. The first step involves the reaction of 2,4-dichlorophenol with propylene oxide to form 2,4-dichlorophenoxypropanol. The second step involves the reaction of 2,4-dichlorophenoxypropanol with hydrazine hydrate to form 3-(2,4-dichlorophenoxy)propylhydrazine. The final step involves the reaction of 3-(2,4-dichlorophenoxy)propylhydrazine with pyridine-3-carboxaldehyde and sodium azide to form 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine.
Wissenschaftliche Forschungsanwendungen
The compound 3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of drug discovery. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Eigenschaften
Produktname |
3-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine |
|---|---|
Molekularformel |
C16H14Cl2N4O |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
3-[5-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-5-6-14(13(18)9-12)23-8-2-4-15-20-16(22-21-15)11-3-1-7-19-10-11/h1,3,5-7,9-10H,2,4,8H2,(H,20,21,22) |
InChI-Schlüssel |
HIYQXHDIWYNNJF-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CCCOC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)




